molecular formula C10H10ClNS2 B381983 2-[(3-Chloropropyl)sulfanyl]-1,3-benzothiazole CAS No. 2591-14-2

2-[(3-Chloropropyl)sulfanyl]-1,3-benzothiazole

Cat. No. B381983
CAS RN: 2591-14-2
M. Wt: 243.8g/mol
InChI Key: AZACCNGCFNXINJ-UHFFFAOYSA-N
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Description

“2-[(3-Chloropropyl)sulfanyl]-1,3-benzothiazole” is a chemical compound with the molecular formula C10H10ClNS2 . It is used in the synthesis of various chemical derivatives .


Synthesis Analysis

The synthesis of “2-[(3-Chloropropyl)sulfanyl]-1,3-benzothiazole” involves N-alkylation of aryltetrazole with 2-[(3-chloropropyl)sulfanyl]-1,3-benzothiazole . The chemical structures of the synthesized compounds are confirmed by means of 1H NMR, 13C NMR, IR, and HRMS spectral data .


Molecular Structure Analysis

The molecular structure of “2-[(3-Chloropropyl)sulfanyl]-1,3-benzothiazole” consists of a benzothiazole ring attached to a 3-chloropropyl group via a sulfur atom . The molecular weight of the compound is 243.8 g/mol .


Chemical Reactions Analysis

The reactions of “2-[(3-Chloropropyl)sulfanyl]-1,3-benzothiazole” provide a powerful tool for the design of a wide variety of aromatic azoles . Its synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(3-Chloropropyl)sulfanyl]-1,3-benzothiazole” include a molecular weight of 243.8 g/mol, XLogP3 of 3.3, hydrogen bond donor count of 0, hydrogen bond acceptor count of 3, rotatable bond count of 4, exact mass of 242.9943194 g/mol, monoisotopic mass of 242.9943194 g/mol, topological polar surface area of 66.4 Ų, heavy atom count of 14, and a complexity of 180 .

Scientific Research Applications

  • Antifungal Activity : A study by Łukowska-Chojnacka et al. (2016) focused on synthesizing new tetrazole derivatives containing benzothiazole, which showed significant sensitivity against various moulds and yeast, indicating potential as antifungal agents. The study included the use of 2-[(3-chloropropyl)sulfanyl]-1,3-benzothiazole in the synthesis process (Łukowska-Chojnacka et al., 2016).

  • Anti-Bacterial Screening : Research by Kale and Mene (2013) on novel fused imino pyrimido benzothiazole derivatives, synthesized using benzothiazole, revealed biological potential as therapeutic leads, hinting at antibacterial properties (Kale and Mene, 2013).

  • Synthesis of Heterocyclic Compounds : Dushamov et al. (2020) conducted a study on the synthesis and transformations of 6-(Chlorosulfonyl)-1,3-benzothiazol-2(3H)-ones, indicating the use of benzothiazole derivatives in the formation of heterocyclic compounds (Dushamov et al., 2020).

  • Antimicrobial Agents : Alsarahni et al. (2017) investigated amino acetylenic and thiocarbonate derivatives of 2-mercaptobenzothiazole for potential antimicrobial activities. The study highlighted the synthesis of various derivatives indicating high antimicrobial activity against specific pathogens (Alsarahni et al., 2017).

  • Medicinal Chemistry : Sharma et al. (2013) discussed the medicinal significance of benzothiazole scaffolds, highlighting their wide spectrum of biological activities, including antimicrobial, antidiabetic, anti-inflammatory, and other therapeutic properties (Sharma et al., 2013).

  • Antitubercular Activities : Fathima et al. (2021) reported on the synthesis, molecular docking, and biological evaluation of novel benzoxazole derivatives, including studies on their antimicrobial and antitubercular activities (Fathima et al., 2021).

Mechanism of Action

The mechanism of action of “2-[(3-Chloropropyl)sulfanyl]-1,3-benzothiazole” derivatives was established by verifying fungal growth in the presence of osmotic protector-sorbitol .

Safety and Hazards

The safety data sheet for a similar compound, (3-Chloropropyl)trimethoxysilane, indicates that it is a combustible liquid and recommends keeping it away from heat, sparks, open flames, and hot surfaces . It also suggests wearing protective gloves, clothing, eye protection, and face protection . In case of fire, CO2, dry chemical, or foam should be used for extinction . The compound should be stored in a cool, well-ventilated place and disposed of to an approved waste disposal plant .

properties

IUPAC Name

2-(3-chloropropylsulfanyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNS2/c11-6-3-7-13-10-12-8-4-1-2-5-9(8)14-10/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZACCNGCFNXINJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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